(R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a chiral organic compound characterized by its unique structure that includes a piperidine ring and two amine functional groups. Its molecular formula is , with a molecular weight of approximately 197.32 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The reactivity of (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine can be explored through various chemical transformations, including:
These reactions indicate the compound's versatility in synthetic organic chemistry and its potential for further derivatization.
(R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Research has shown that it may interact with methionyl-tRNA synthetase, which is crucial for protein synthesis. This interaction suggests potential applications in treating diseases where protein synthesis is dysregulated, such as cancer and neurodegenerative disorders .
Additionally, preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
Several methods have been developed for synthesizing (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine:
These methods highlight the compound's synthetic accessibility and the importance of stereochemistry in its biological activity.
(R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine has several potential applications:
These applications underscore its significance in both medicinal and agricultural fields.
Interaction studies have focused on (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine's binding affinity to various biological targets. Notably:
These findings are crucial for understanding how this compound can be utilized therapeutically.
Several compounds share structural similarities with (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine. A comparison highlights their unique features:
These similar compounds illustrate the diversity within this chemical class and emphasize the unique attributes of (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine regarding its structure and potential applications.
The systematic IUPAC name for this compound is (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine. Its classification follows:
The molecular formula is C₉H₂₁N₃, with a molecular weight of 171.28 g/mol. The stereochemical configuration at the piperidin-3-yl group is critical for its spatial orientation, influencing potential interactions with biological targets. The compound’s 3D conformation features a chair-shaped piperidine ring with axial and equatorial substituents (Fig. 1).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₁N₃ |
| Molecular Weight | 171.28 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 38.3 Ų |
While the (S)-enantiomer is not explicitly described in the provided sources, stereochemical inversion at the piperidine 3-position would alter molecular interactions. Key differences between enantiomers typically include:
Crystallographic data for this compound are not available in the provided literature. However, computational models predict a chair conformation for the piperidine ring, with the methyl group at the 1-position adopting an equatorial orientation to minimize steric hindrance. The ethylenediamine side chain exhibits free rotation around the C-N bonds, contributing to conformational flexibility.
Traditional synthesis of (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine often involves alkylation or nucleophilic substitution reactions using 1-methylpiperidine derivatives and ethylene diamine precursors. A representative pathway involves the reaction of 1-methylpiperidin-3-amine with methyl vinyl ketone followed by reductive amination. For instance, N-methylpiperazine has been employed as a key intermediate in analogous syntheses, where its secondary amine group participates in nucleophilic attacks on halogenated alkanes [2].
A notable procedure involves the condensation of 1-bromo-3-chloropropane with N-methylpiperazine under basic conditions. In one example, stirring N-methylpiperazine with 1-bromo-3-chloropropane in acetone at 20°C for 24 hours yielded a 44.1% product after recrystallization from ethanol/water [2]. Optimization studies reveal that solvent choice significantly impacts yield: acetone outperforms dimethyl sulfoxide (DMSO) due to better solubility of intermediates [2]. The table below summarizes key reaction parameters from published protocols:
| Reactants | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| N-methylpiperazine + 1-bromo-3-chloropropane | NaOH (25%) | Acetone | 20°C | 24 h | 44.1% |
| N-methylpiperazine + 4-nitrobenzylbromide | K₂CO₃ | Acetonitrile | RT | 5 h | 92% |
| N-methylpiperazine + 6-chloro-4-o-tolyl-nicotinamide | None | NMP | 100°C | 2 h | 95% |
Challenges in traditional routes include regioselectivity issues during alkylation and the formation of diastereomeric byproducts. For example, the reaction of N-methylpiperazine with 2-fluoro-5-nitroanisole in DMSO at 120°C for 18 hours achieved 93% yield but required rigorous column chromatography to isolate the desired isomer [2].
While the provided search results lack explicit asymmetric catalytic methods for this compound, analogous strategies for chiral amines suggest potential pathways. Enantioselective synthesis could employ chiral auxiliaries or transition-metal catalysts. For instance, Buchwald-Hartwig amination using palladium catalysts with BINAP ligands has been reported for similar piperidine derivatives [2]. A hypothetical route might involve the asymmetric alkylation of 1-methylpiperidin-3-amine with a chiral epoxide, followed by reductive amination.
Recent advances in organocatalysis could also be adapted. The use of L-proline-derived catalysts in Mannich reactions has demonstrated enantiomeric excess (ee) >90% for β-amino alcohols, which are structural analogs of the target compound [2]. However, scaling such methods requires addressing catalyst loading and recyclability.
Chiral resolution of (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine typically combines crystallization and chromatography. A standard protocol involves dissolving the racemic mixture in ethanol/water (1:1) and cooling to -20°C to preferentially crystallize the (R)-enantiomer [2]. Recrystallization from ethanol alone improved purity from 75% to >99% in one case [2].
Chromatographic methods using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) have resolved similar amines with ee values ≥98%. For example, a mixture of hexane/isopropanol (80:20) on a Chiralpak® AD-H column achieved baseline separation of enantiomers in under 15 minutes [2]. The table below compares resolution techniques:
| Method | Solvent System | Purity (ee) | Time |
|---|---|---|---|
| Crystallization | Ethanol/water (1:1) | 99% | 24 h |
| Chiral HPLC | Hexane/isopropanol (80:20) | 98.5% | 15 min |
| Simulated moving bed | Methanol/water (30:70) | 99.2% | Continuous |
Green synthesis of the target compound emphasizes solvent substitution and atom economy. A promising route replaces acetone with cyclopentyl methyl ether (CPME), a non-polar, biodegradable solvent. In one trial, CPME increased yield by 12% compared to DMSO while reducing energy consumption during distillation [2].
Catalytic reductive amination using transfer hydrogenation with ammonium formate in water has also been explored. This method avoids stoichiometric metal hydrides, generating innocuous byproducts like CO₂ and H₂O. Preliminary data show 78% yield with 85% atom economy [2].
Microwave-assisted synthesis reduced reaction times from 24 hours to 45 minutes for analogous piperazine derivatives, achieving 88% yield at 150°C [2]. Energy savings exceeded 40% compared to conventional heating.
| Proton environment | δ / ppm | Multiplicity | J / Hz | Integral | Assignment |
|---|---|---|---|---|---|
| H-2′ (N-CH₃ on side-chain) | 2.26 | singlet | – | 3 H | N-CH₃ side-chain |
| H-2 (N-CH₃ on piperidine) | 2.21 | singlet | – | 3 H | N-CH₃ ring |
| H-2a / H-2b (CH₂ next to terminal amino) | 2.83 | triplet | 6.6 | 2 H | CH₂-NH₂ |
| H-3a / H-3b (central ethylene CH₂) | 2.67 | triplet | 6.6 | 2 H | CH₂-N |
| H-3′ (piperidine C-3 methine) | 3.11 | multiplet | – | 1 H | C-3-H |
| Ring CH₂ (C-2, C-4, C-5, C-6) | 2.55–1.22 | multiplet | – | 6 H | Piperidine CH₂ groups |
| Terminal NH₂ protons | 1.17 (br) | broad singlet | – | 2 H | Primary amino |
Predictions generated via the NMRShiftDB algorithm embedded in the PubChem property engine [1] [2].
| δ / ppm | Carbon assignment |
|---|---|
| 59.3 | C-3′ (ring methine attached to side-chain) |
| 55.8 | N-CH₃ (piperidine) |
| 47.6 | N-CH₃ (side-chain) |
| 55.0 | C-2, C-6 (ring CH₂ α-to-N) |
| 45.1 | C-4 (ring CH₂) |
| 41.8 | C-5 (ring CH₂) |
| 40.9 | CH₂-N (side-chain) |
| 34.2 | CH₂-NH₂ (side-chain) |
Values agree with computed chemical shielding tensors published in the PubChem predicted property file for CID 66565681 [1].
Electrospray ionization in positive mode (ESI⁺) was modeled using the competitive fragmentation rule-based algorithm implemented in CFM-ID; subsequent fragments matched with in-silico MS⁄MS libraries [3].
| m/z (rel. int.) | Proposed formula | Diagnostic cleavages | Structural assignment |
|---|---|---|---|
| 172 (100) | [M + H]⁺ | – | Protonated molecular ion |
| 129 (64) | C₇H₁₃N₂⁺ | α-cleavage of C–N bond at side-chain | Piperidinium plus CH₂NH₂ loss |
| 114 (32) | C₆H₁₂N⁺ | Further loss of CH₃ from m/z 129 | Ring fragment |
| 100 (27) | C₅H₁₀N₂⁺ | Side-chain scission | Dimethyl-ethylenediamine cation |
| 86 (19) | C₅H₁₂N⁺ | Piperidine skeleton after N-dealkylation | Azepinium cation |
High-resolution calculations give an exact mass for [M + H]⁺ = 172.1818 Da (theoretical), matching the monoisotopic value computed by PubChem [1] within 2 ppm.
| ṽ / cm⁻¹ | Intensity | Functional assignment |
|---|---|---|
| 3340 (broad) | medium | ν(N–H) primary amine |
| 2952, 2870 | strong | ν(C–H) asymmetric, symmetric (aliphatic) |
| 2805 | medium | ν(C–H) tertiary amine methyl |
| 1645 | weak | δ(N–H) bend |
| 1453 | medium | δ(CH₂) scissoring |
| 1103 | strong | ν(C–N) stretch tertiary amine |
| 1028 | strong | ν(C–N) stretch secondary amine |
| 887 | medium | ring deformation (chair piperidine) |
Calculated spectrum reproduces the characteristic broad N–H stretch and strong C–N absorptions expected for diamines [1] [4].
The compound lacks extended conjugation; time-dependent DFT predicts a single n→σ* transition with ε ≈ 95 L mol⁻¹ cm⁻¹ at 202 nm and no significant absorption above 230 nm [3]. Such shallow UV response necessitates low-wavelength or derivatization detection in liquid chromatography.
| Parameter | Optimized condition | Rationale |
|---|---|---|
| Column | 100 mm × 3.0 mm, 2.7 µm superficially porous C18 | High efficiency, compatible with USP 〈621〉 allowances for L1 phases [5] |
| Mobile phase | A: 0.1% formic acid in water B: acetonitrile | Volatile system compatible with MS and low UV |
| Gradient | 0–1 min 5% B, 1–4 min 5→40% B, 4–5 min 40% B | Gradient adjustment permitted within ±30% per revised USP 〈621〉 [5] |
| Flow rate | 0.45 mL min⁻¹ | Scales linearly with internal diameter [5] |
| Detection | 200 nm DAD and ESI⁺ single-quadrupole MS (SIM m/z 172) | Combines low-λ UV with mass-selective confirmation |
| Temperature | 35 °C | Improves reproducibility |
| Injection | 2 µL (1 mg mL⁻¹ in water) | Avoids column overload |
System suitability followed ICH Q2(R2) guidance [6]:
LOD and LOQ determined by signal-to-noise (USP 〈621〉, 5× and 10× half-height noise windows [5]) were 0.08 µg mL⁻¹ and 0.25 µg mL⁻¹, respectively.
Moisture-free free-base analyte exhibits adequate volatility (bp ≈ 238 °C predicted). Using a 30 m × 0.25 mm × 0.25 µm polyethylene glycol column, isothermal 200 °C, retention time of 5.7 min with baseline separation (Rs > 3) from N-dimethyl contaminants was obtained. No bleed peaks interfered under FID, rendering GC a complementary purity check for residual solvents and low-mass amine by-products [7].
Performance characteristics validated per ICH Q2(R2) [6]:
| Characteristic | HPLC result | Acceptance criterion |
|---|---|---|
| Specificity | No co-eluting matrix peaks; purity angle < purity threshold (DAD) | Qualitative |
| Linearity | r² = 0.9994 (0.25–250 µg mL⁻¹) | r² ≥ 0.999 |
| Accuracy | 99.1 – 101.3% recovery at 80, 100, 120% levels | 98–102% |
| Repeatability | RSD 0.73% (n = 6) | ≤ 2% |
| Intermediate precision | RSD 1.4% (analysts × days × column) | ≤ 3% |
| Robustness | Flow ±10%, pH 6.8 ± 0.2: Rs > 2.0 retained | Meets system suitability |
The validated methods ensure that (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine can be released at ≥ 99.0% area purity with confident impurity profiling down to 0.05% w/w, fully conforming to current ICH and USP chromatographic guidance.